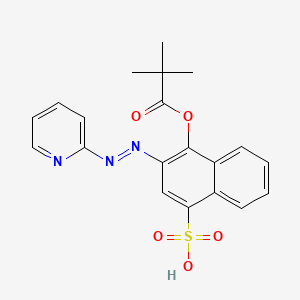
2-(2-Pyridylazo)-4-sulpho-1-naphthyl pivalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Pyridylazo)-4-sulpho-1-naphthyl pivalate is a complex organic compound known for its unique chemical properties and applications. This compound is part of the pyridylazo family, which is widely used in various scientific fields due to its ability to form stable complexes with metal ions. The presence of both pyridyl and sulpho groups in its structure enhances its reactivity and makes it a valuable reagent in analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Pyridylazo)-4-sulpho-1-naphthyl pivalate typically involves the diazotization of 2-aminopyridine followed by coupling with 4-sulpho-1-naphthol. The reaction is carried out in an acidic medium, usually hydrochloric acid, to facilitate the formation of the diazonium salt. The diazonium salt is then reacted with 4-sulpho-1-naphthol in the presence of a base, such as sodium hydroxide, to form the desired azo compound. The final step involves the esterification of the sulpho group with pivalic acid to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Pyridylazo)-4-sulpho-1-naphthyl pivalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the azo group to hydrazo or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulpho group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are typically used.
Substitution: Nucleophiles like amines and thiols can react with the sulpho group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazo and amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Pyridylazo)-4-sulpho-1-naphthyl pivalate has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the detection and quantification of metal ions in complexometric titrations and spectrophotometric analyses.
Biology: Employed in the study of enzyme activities and metal ion interactions in biological systems.
Medicine: Investigated for its potential use in diagnostic assays and as a therapeutic agent due to its ability to bind metal ions.
Industry: Utilized in the development of sensors and analytical devices for environmental monitoring and quality control.
Mechanism of Action
The mechanism of action of 2-(2-Pyridylazo)-4-sulpho-1-naphthyl pivalate involves its ability to form stable complexes with metal ions. The pyridyl and sulpho groups act as ligands, coordinating with metal ions to form chelates. This coordination alters the electronic properties of the metal ions, making them detectable by various analytical techniques. The compound’s ability to form stable complexes is crucial for its applications in analytical chemistry and environmental monitoring.
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyridylazo)-2-naphthol (PAN): Another widely used pyridylazo compound known for its metal ion complexation properties.
4-(2-Pyridylazo)resorcinol (PAR): Similar in structure and used for similar applications in metal ion detection.
Uniqueness
2-(2-Pyridylazo)-4-sulpho-1-naphthyl pivalate is unique due to the presence of the sulpho group, which enhances its solubility in aqueous solutions and increases its reactivity towards metal ions. This makes it particularly useful in applications where water solubility and strong metal ion binding are required.
Properties
CAS No. |
94006-36-7 |
|---|---|
Molecular Formula |
C20H19N3O5S |
Molecular Weight |
413.4 g/mol |
IUPAC Name |
4-(2,2-dimethylpropanoyloxy)-3-(pyridin-2-yldiazenyl)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H19N3O5S/c1-20(2,3)19(24)28-18-14-9-5-4-8-13(14)16(29(25,26)27)12-15(18)22-23-17-10-6-7-11-21-17/h4-12H,1-3H3,(H,25,26,27) |
InChI Key |
AIOACQSIUYJNGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=C(C=C(C2=CC=CC=C21)S(=O)(=O)O)N=NC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















